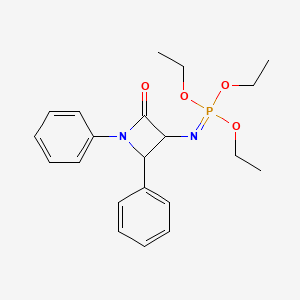
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate typically involves the reaction of triethyl phosphite with a suitable azetidinone derivative under controlled conditions. One common method includes the reaction of 1-ethyl-2-nitrobenzene with triethyl phosphite, followed by conversion to the phosphorimidate product on silica or alumina columns . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphorimidate to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the triethyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-acetamides
- Phosphoarginine
- Phosphocreatine
Uniqueness
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate is unique due to its specific structural features, such as the azetidinone ring and the phosphorimidate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
89660-57-1 |
|---|---|
Molecular Formula |
C21H27N2O4P |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1,4-diphenyl-3-[(triethoxy-λ5-phosphanylidene)amino]azetidin-2-one |
InChI |
InChI=1S/C21H27N2O4P/c1-4-25-28(26-5-2,27-6-3)22-19-20(17-13-9-7-10-14-17)23(21(19)24)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3 |
InChI Key |
MOALVTGJGMWFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=NC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


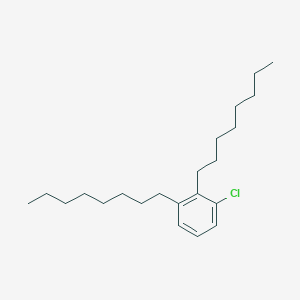

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
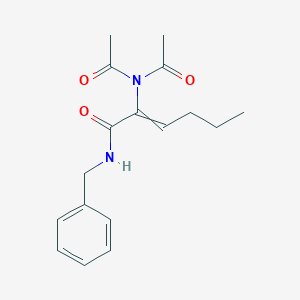
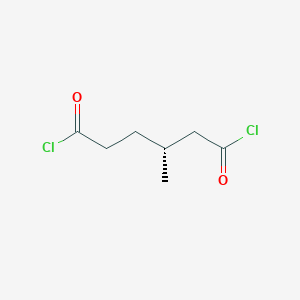
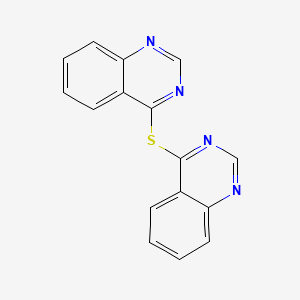

![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)

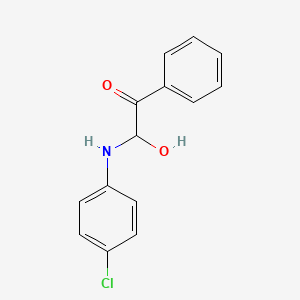
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
